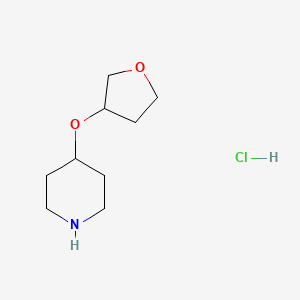

2-Chlor-4-fluor-N-(3-(Chinolin-8-yloxy)propyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

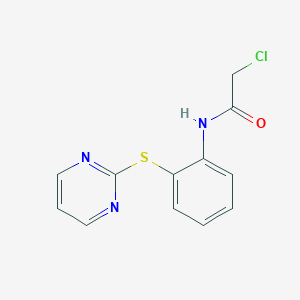

“2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide” is a chemical compound. It contains a quinoline nucleus, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Chemical modification of quinoline is one of the commonest approaches used in drug discovery .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. They can undergo cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Wissenschaftliche Forschungsanwendungen

- Fluorierte Chinoline, einschließlich Derivate wie unsere Verbindung, wurden auf ihre antibakteriellen Eigenschaften untersucht. Diese Verbindungen greifen in die bakterielle DNA-Replikation ein, indem sie die Enzyme DNA-Gyrase und Topoisomerase IV angreifen. Die Fluorochinolon-Klasse, zu der unsere Verbindung gehört, findet klinische Anwendung als Breitbandantibiotikum gegen gramnegative und grampositive Bakterien .

- Die strukturellen Modifikationen unserer Verbindung, insbesondere die Fluor-Substitution, können ihre antivirale Aktivität verbessern. Die Untersuchung ihrer Auswirkungen auf die Virusreplikation und die Interaktionen mit Wirtszellen könnte wertvoll sein .

- Die gezielte Ansteuerung von Enzymen, die mit Krebs, Entzündungen oder Stoffwechselstörungen zusammenhängen, könnte therapeutische Anwendungen aufzeigen. In-silico-Studien und biochemische Assays wären aufschlussreich .

- Die Untersuchung des mesomorphen Verhaltens unserer Verbindung und ihrer Verträglichkeit mit anderen Flüssigkristallkomponenten könnte zu neuartigen Anwendungen in der Displaytechnologie führen .

Antibakterielle Aktivität

Antivirales Potenzial

Enzymhemmung

Flüssigkristallkomponenten

Polymerchemie und Materialwissenschaften

Wirkmechanismus

Target of Action

The primary targets of 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide It is known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . They often act as inhibitors of various enzymes .

Mode of Action

The exact mode of action of 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide Quinoline derivatives are known to interact with their targets through a variety of mechanisms, often involving the displacement of halogen atoms or the diaza group .

Biochemical Pathways

The specific biochemical pathways affected by 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide Quinoline derivatives are known to affect a variety of pathways, often related to their antibacterial, antineoplastic, and antiviral activities .

Pharmacokinetics

The ADME properties of 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide The pharmacokinetics of quinoline derivatives are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide Quinoline derivatives are known to exhibit a remarkable biological activity, often related to their role as enzyme inhibitors .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide The action of quinoline derivatives can be influenced by a variety of factors, including ph, temperature, and the presence of other substances .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-N-(3-quinolin-8-yloxypropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O2/c20-16-12-14(21)7-8-15(16)19(24)23-10-3-11-25-17-6-1-4-13-5-2-9-22-18(13)17/h1-2,4-9,12H,3,10-11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVROHUATYAUNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCNC(=O)C3=C(C=C(C=C3)F)Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

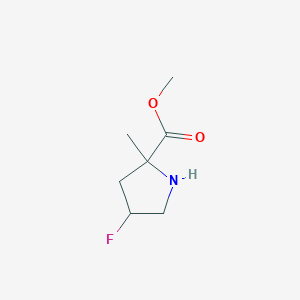

![Methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2553048.png)

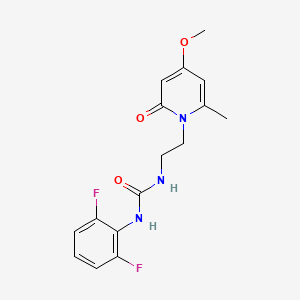

![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553055.png)

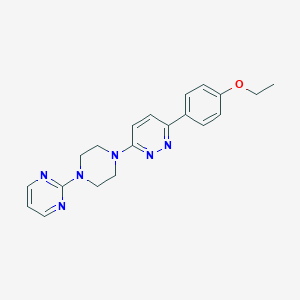

![Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-](/img/structure/B2553059.png)

![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/no-structure.png)

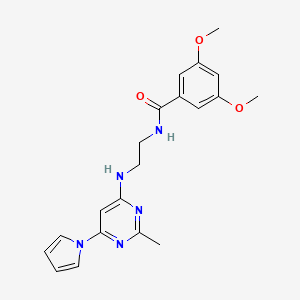

![2-Chloro-N-[(3-methoxy-4-methylphenyl)methyl]-N-(oxan-3-yl)acetamide](/img/structure/B2553064.png)